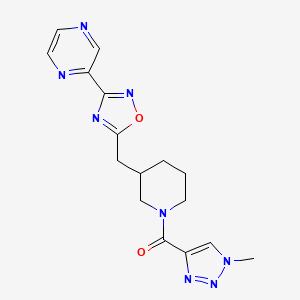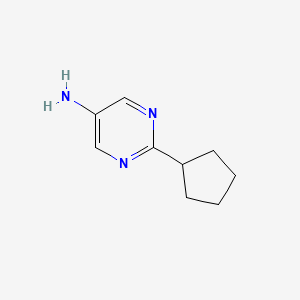![molecular formula C18H18N2O4S B2813610 N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide CAS No. 454238-44-9](/img/structure/B2813610.png)
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound can be synthesized from commercially available starting materials by two different approaches . For instance, a mixture of the ester compound with hydrochloric acid was heated under reflux in an oil bath for 3 hours at 120 °C . The reaction mixture was then poured into ice-water .Molecular Structure Analysis
The molecular formula of the compound is C16H14N2O4S . It has an average mass of 330.358 Da and a monoisotopic mass of 330.067413 Da .Chemical Reactions Analysis
The compound has been evaluated for its anti-inflammatory toward IL-6 and TNF-α, antioxidant, as well as their anticancer activities against hepatic cancer cells . In addition, their anti-fungal and antibacterial activities against both Gram-positive and Gram-negative bacteria were tested .Scientific Research Applications
Microwave-assisted Synthesis of Benzoxazoles Derivatives
Microwave-assisted synthesis is highlighted as an efficient technique for the rapid production of benzoxazole derivatives, a class of compounds known for their pharmacological and material science applications. This method offers advantages over conventional heating by providing more effective interior heating, leading to high yield and diverse substituents in the synthesis of benzoxazoles (Özil & Menteşe, 2020).
Antioxidant Capacity Reaction Pathways
The study of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays contributes to understanding the antioxidant capacity of compounds. These assays help elucidate reaction pathways that underlie antioxidant capacity, emphasizing the relevance of coupling reactions and the need for further investigation to understand their contribution to total antioxidant capacity (Ilyasov et al., 2020).
Synthetic Approaches to 2-Guanidinobenzazoles
Research into synthetic methods for 2-guanidinobenzazoles, compounds with potential therapeutic applications, underscores the importance of chemical modifications to enhance biological activity. This review covers synthetic approaches and pharmacological activities, including cytotoxicity and inhibition of cell proliferation, highlighting the role of benzazoles in medicinal chemistry (Rosales-Hernández et al., 2022).
S-arylation of 2-Mercaptobenzazoles
The S-arylation of 2-mercaptobenzazoles presents a comprehensive review of synthetic strategies towards the creation of 2-arylthio-benzazoles, which possess diverse biological and pharmacological properties. This method is appreciated for its broad substrate scope, high yield, and generality, making it an attractive approach for constructing various 2-arylthio-benzazoles (Vessally et al., 2018).
Benzothiazoles as Potential Chemotherapeutics
A patent review focusing on benzothiazoles reveals their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are under investigation as potential antitumor agents, emphasizing the structural and functional versatility of benzothiazoles in drug discovery (Kamal et al., 2015).
Mechanism of Action
All the tested compounds have exhibited excellent to moderate anti-inflammatory activity . Additionally, esters and nitrile showed excellent antioxidant activity . Furthermore, ester with isopropyl ester exhibited the highest cytotoxic activity compared to the other esters . Moreover, all compounds were evaluated as selective inhibitors of the human COX-1 enzyme using molecular docking by calculating the free energy of binding, inhibition constant, and other parameters to find out the binding affinity .
properties
IUPAC Name |
N-benzyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-2-19(12-14-8-4-3-5-9-14)17(21)13-20-18(22)15-10-6-7-11-16(15)25(20,23)24/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQGYQMRSACLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2813527.png)
![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2813529.png)

![3-[3-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2813531.png)



![1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one](/img/structure/B2813540.png)
![1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol](/img/structure/B2813541.png)



![7-Chloro-1-(4-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813547.png)
